Superior Antispasmodic Potency: Armepavine (as Norarmepavine) vs. Reticuline in Tonic Contraction Models
In direct head-to-head comparative studies of benzylisoquinoline alkaloids, the structurally related analog norarmepavine demonstrated significantly greater potency than reticuline in reducing the tonic phase of potassium-induced contractions in the vas deferens [1].
| Evidence Dimension | Inhibition of tonic phase contraction (IC50) |
|---|---|
| Target Compound Data | 101 µM (norarmepavine) |
| Comparator Or Baseline | 474 µM (reticuline) |
| Quantified Difference | Approximately 4.7-fold lower IC50 (greater potency) for norarmepavine |
| Conditions | In vitro, rat vas deferens stimulated by potassium |
Why This Matters
For researchers investigating smooth muscle relaxation or spasmolytic agents, this quantifiable difference provides a clear, data-driven justification for selecting a norarmepavine-based scaffold over reticuline as a starting point or reference compound.
- [1] Martin ML, Diaz MT, Montero MJ, et al. Antispasmodic activity of benzylisoquinoline alkaloids analogous to papaverine. Planta Med. 1993;59(1):63-67. View Source
